Home > Products > Screening Compounds P12123 > 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol
3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol -

3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol

Catalog Number: EVT-5488320
CAS Number:
Molecular Formula: C19H26N2O5
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Heterocyclization reactions: Synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives [].
  • Nucleophilic reactions: Reactions of bis(4-methyl-5-phenyl-1,3-oxazolidin-3-yl)methane with nucleophiles such as Grignard reagents, organolithium reagents, and amines [].
  • Condensation reactions: Formation of 1,4-dihydropyridine derivatives from 4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and related compounds [].
  • Azetidinone and thiazolidinone synthesis: Reactions of Schiff bases derived from 3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL to generate azetidinones and thiazolidinones with potential biological activity [].
  • 1,3-dipolar cycloaddition reactions: Synthesis of 2,7-diazabicyclo(3.3.0)octane derivatives via intramolecular 1,3-dipolar cycloaddition reactions [].
Applications
  • Lipoxygenase inhibitors: Thiazolyl derivatives of mycophenolic acid [] have shown promising activity as lipoxygenase inhibitors, suggesting potential applications in the treatment of inflammatory diseases.

{[4-(Diethoxyphosphoryl)-2-R-1,3-oxazol-5-yl]amino}alkyl Methanesulfonates

Compound Description: This class of compounds is described in the context of synthesizing [, ]oxazolo[4,5-c][1,5,2]oxazaphosphepine derivatives. These methanesulfonates are characterized by a diethoxyphosphoryl group at position 4 of the oxazole ring, an aminoalkyl substituent at position 5, and a methanesulfonate group attached to the aminoalkyl chain. []

Relevance: These compounds share the 1,3-oxazole core with 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol, demonstrating a direct structural relationship. Both groups also feature substitutions at position 5 of the oxazole ring, though the specific substituents differ. []

7-R-1-Ethoxy-5-methyl-1,3,4,5-tetrahydro-1λ5-[1,3]oxazolo[4,5-c][1,5,2]oxazaphosphepine-1-ones

Compound Description: This group of heterocyclic compounds is produced by reacting the aforementioned {[4-(diethoxyphosphoryl)-2-R-1,3-oxazol-5-yl]amino}alkyl methanesulfonates with triethylamine. The reaction results in the formation of a new seven-membered ring fused to the oxazole core. []

Relevance: These compounds are directly derived from the {[4-(diethoxyphosphoryl)-2-R-1,3-oxazol-5-yl]amino}alkyl methanesulfonates, which, as previously described, share the 1,3-oxazole core with 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol. This connection establishes a structural relationship between the two compounds. []

N-(2-Ethoxy-5-methyl-2-oxido-4-oxo-1,5,2-oxazaphosphepan-3-yl)arylamides

Compound Description: These compounds are formed through the acid-catalyzed hydrolysis of the oxazole ring in the 7-R-1-ethoxy-5-methyl-1,3,4,5-tetrahydro-1λ5-[1,3]oxazolo[4,5-c][1,5,2]oxazaphosphepine-1-ones. The resulting structure features a new seven-membered heterocyclic system. []

Relevance: These compounds are ultimately derived from the {[4-(diethoxyphosphoryl)-2-R-1,3-oxazol-5-yl]amino}alkyl methanesulfonates, highlighting a connection to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through the shared 1,3-oxazole core present in the synthetic pathway. []

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor, exhibiting high potency and oral activity. It effectively inhibits bradykinin B1 receptor binding and downstream signaling, demonstrating efficacy in various in vivo models of inflammation and pain. [, ]

Relevance: SSR240612 and 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol both contain the 1,3-benzodioxole moiety, suggesting a potential structural relationship. [, ]

3-(2-Deoxyribos-1-yl)-5,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purine-10(3H)one

Compound Description: This compound is a DNA adduct formed during the reaction of 2,6-dimethyl-1,3-dioxane-4-ol (aldoxane) with deoxyguanosine (dG). It is one of several adducts identified in the study, highlighting the complex reactivity of aldoxane with DNA. []

Relevance: While not directly structurally related, this compound is mentioned in the context of acetaldehyde-induced DNA adduct formation. Acetaldehyde is a simple aldehyde, much like the aldehyde precursor used in synthesizing 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol. This shared characteristic suggests a potential connection through the broader class of aldehyde-derived compounds. []

2-Amino-7,8-dihydro-8-hydroxy-6-methyl-3H-pyrrolo[2,1-f]purine-4(6H)one

Compound Description: This compound, another DNA adduct, forms during the reaction of aldoxane with dG. It is part of a complex mixture of adducts generated in this reaction. []

Relevance: Similar to the previous compound, the relevance lies in the shared context of aldehyde-derived DNA adducts. This compound, like 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol, ultimately derives from an aldehyde, highlighting a potential connection through the broader class of aldehyde-derived compounds. []

N2-(3-Hydroxybutylidene)dG

Compound Description: This compound is a DNA adduct generated during the reaction of aldoxane with dG. It represents one of several adducts produced through a cascade of aldehydes generated from aldoxane under reaction conditions. []

Relevance: Similar to the previous two compounds, this compound is relevant due to its shared context of aldehyde-derived DNA adducts. Its formation underscores the reactivity of aldoxane, highlighting a potential connection to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through the broader category of aldehyde-derived compounds. []

N2-[(2-Hydroxypropyl)-6-methyl-1,3-dioxane-4-yl]dG

Compound Description: This compound is a DNA adduct formed during the reaction of aldoxane with dG. It arises from the complex cascade of aldehydes generated from aldoxane during the reaction. []

Relevance: Similar to the previous three compounds, this adduct is relevant due to its shared context of aldehyde-derived DNA adducts. The compound highlights the complex reactivity of aldoxane, suggesting a potential connection to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through the broader category of aldehyde-derived compounds. []

N2-Ethylidene-dG

Compound Description: This compound is a DNA adduct formed during the reaction of aldoxane with dG. It is a major product of this reaction and exhibits notable stability in DNA. []

Relevance: Similar to the preceding four compounds, this compound is relevant due to its shared context of aldehyde-derived DNA adducts. It underscores the reactivity of aldoxane and the diverse array of adducts that can form. This compound and 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol are connected through the broader category of aldehyde-derived compounds. []

2-[Allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one (4)

Compound Description: This compound serves as a lead compound in a study aimed at discovering novel orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. It exhibits some inhibitory activity against AMPA receptor-mediated kainate-induced toxicity in rat hippocampal cultures. []

Relevance: This compound highlights the exploration of different heterocyclic systems for biological activity, including those related to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol, which also contains a heterocyclic oxazole ring. This connection is based on a shared interest in heterocyclic compounds for potential therapeutic applications. []

3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25)

Compound Description: This compound, derived from modifying the lead compound 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one, demonstrates potent anticonvulsant activity in both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizure tests with minimal motor disturbances. []

Relevance: Like the lead compound, this compound belongs to the pyrido[3,2-e][1,3]thiazin-4-one family, showcasing a different heterocyclic system with potential biological activity. Its presence in the research underscores the exploration of various heterocyclic structures, including those related to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol, for therapeutic applications. []

3-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27)

Compound Description: This compound, another derivative of the lead compound 2-[allyl(4-methylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one, exhibits potent anticonvulsant activity in MES- and PTZ-induced seizure tests with minimal motor disturbances. []

Relevance: This compound is relevant due to its shared pyrido[3,2-e][1,3]thiazin-4-one core with the previous two compounds, demonstrating the exploration of diverse heterocyclic structures for potential therapeutic benefits. It, along with 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol, highlights the interest in heterocyclic compounds for medicinal chemistry. []

4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3)

Compound Description: This compound is used as a starting material in the synthesis of 1,4-dihydropyridine derivatives. It is characterized by a dimethylaminovinyl group and a phenyl group attached to the oxazole ring. []

Relevance: This compound shares the 1,3-oxazole core with 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol, demonstrating a structural relationship. Both compounds feature substitutions on the oxazole ring, though the specific positions and nature of the substituents differ. []

5-[3-Dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15)

Compound Description: This compound serves as a starting material for synthesizing 1,4-dihydropyridine derivatives. It features a dimethylaminovinyl group and a methyl group attached to the thiazolidinone ring. []

Relevance: While not directly structurally related, this compound is used in similar synthetic pathways to generate 1,4-dihydropyridine derivatives as the previous compound, which is structurally related to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol. This shared synthetic approach suggests a potential connection through the broader class of 1,4-dihydropyridine precursors. []

1,4-Dihydropyridine Derivatives (5 and 16)

Compound Description: These derivatives are synthesized from the reaction of compounds 4-[3-dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one (3) and 5-[3-dimethylamino-1-(2-dimethylaminovinyl)prop-2-enylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (15) with primary amines. They exhibit a 1,4-dihydropyridine core structure with varying substituents. []

Relevance: These compounds are derived from precursors that share synthetic pathways with compounds structurally related to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol. This shared synthetic connection suggests a potential relationship through the broader class of 1,4-dihydropyridine precursors. []

Imidazolones (6)

Compound Description: These compounds are formed by treating 1,4-dihydropyridine derivatives (specifically oxazolones 5) with hydrazine hydrate. They feature an imidazolone core structure. []

Relevance: Imidazolones are derived from the 1,4-dihydropyridine derivatives, which are synthesized from precursors that share synthetic pathways with compounds structurally related to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol. This connection suggests a potential relationship through the broader class of 1,4-dihydropyridine-derived compounds. []

Methyl (Benzoylamino)(1-substituted pyridin-4(1H)-ylidene)acetates (7)

Compound Description: These compounds are produced through base- or acid-catalyzed methanolysis of 1,4-dihydropyridine derivatives (specifically oxazolones 5). They feature a pyridinylidene structure. []

Relevance: These compounds are derived from the 1,4-dihydropyridine derivatives, which are synthesized from precursors that share synthetic pathways with compounds structurally related to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol. This connection suggests a potential relationship through the broader class of 1,4-dihydropyridine-derived compounds. []

α-(Piperidin-4-yl)glycine Derivative (8)

Compound Description: This derivative is formed through catalytic hydrogenation of methyl (benzoylamino)(1-substituted pyridin-4(1H)-ylidene)acetates (specifically 7a). It features a piperidinyl group linked to a glycine moiety. []

Relevance: This compound is ultimately derived from precursors that share synthetic pathways with compounds structurally related to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol. This shared synthetic connection suggests a potential relationship through the broader class of 1,4-dihydropyridine-derived compounds. []

α-(Pyridin-2-yl)glycine Derivative (9)

Compound Description: This derivative can be formed alongside the α-(piperidin-4-yl)glycine derivative during catalytic hydrogenation of methyl (benzoylamino)(1-substituted pyridin-4(1H)-ylidene)acetates (specifically 7a). It features a pyridinyl group linked to a glycine moiety. []

Relevance: This compound is derived from the same synthetic pathway as the α-(piperidin-4-yl)glycine derivative, which ultimately originates from precursors that share synthetic pathways with compounds structurally related to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol. This connection suggests a potential relationship through the broader class of 1,4-dihydropyridine-derived compounds. []

Pyrazolo[1,5-a][1,3,5]triazine Derivatives

Compound Description: This group of compounds was synthesized and characterized as part of a study investigating vasodilator activity. They are characterized by a pyrazolo[1,5-a][1,3,5]triazine core with various substituents at position 4 and a dichloromethyl group at position 2. Some of these compounds exhibited dose-dependent vasodilator effects. []

Relevance: While not directly structurally related, the investigation of pyrazolo[1,5-a][1,3,5]triazine derivatives for vasodilator activity highlights the exploration of different heterocyclic systems for biological activity. This connection links them to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol, which also contains a heterocyclic oxazole ring. Both compounds showcase the interest in heterocyclic compounds for potential therapeutic applications. []

Oxazolo[4,5-d]pyrimidine Derivatives

Compound Description: This group of compounds was synthesized and characterized in the same study that investigated pyrazolo[1,5-a][1,3,5]triazine derivatives for vasodilator activity. They are characterized by an oxazolo[4,5-d]pyrimidine core with variations at position 7. These compounds generally exhibited weak vasodilator effects. []

Relevance: These compounds are of interest because they share the oxazole core with 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol, demonstrating a direct structural relationship. This shared feature highlights the exploration of various oxazole-containing compounds for potential therapeutic applications, even though the specific biological activities may differ. []

Amide Derivatives of 5-Amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted

Compound Description: This group of compounds is designed as renin inhibitors for treating hypertension. They are characterized by a core structure consisting of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan with various substituents at positions 2 and 7. []

Relevance: While not directly structurally related, this research highlights the exploration of different chemical classes for treating hypertension. It links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in developing new therapeutic agents, although the specific targets and mechanisms of action may differ. []

Azetidinone Derivatives (3a-e)

Compound Description: These compounds are synthesized from the Schiff base 2-(6,10-dimethyl-4,12-diphenyl-2-{4-[(E)-(arylmethylidene)amino]phenyl}-2,4,5,11,12-pentaazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraen-8-yl)-5-methylphenol (2a-e) and screened for biological activity against a panel of nine bacterial strains. []

Relevance: This research highlights the use of Schiff bases as intermediates in synthesizing biologically active compounds. While not directly structurally related, it links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in exploring the therapeutic potential of various chemical classes. []

Thiazolidinone Derivatives (4a-e)

Compound Description: These compounds are also synthesized from the Schiff base 2-(6,10-dimethyl-4,12-diphenyl-2-{4-[(E)-(arylmethylidene)amino]phenyl}-2,4,5,11,12-pentaazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraen-8-yl)-5-methylphenol (2a-e) and evaluated for biological activity against a panel of nine bacterial strains. []

Relevance: Similar to the azetidinone derivatives, this research underscores the use of Schiff bases as intermediates for synthesizing biologically active compounds. While not directly structurally related, it links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in exploring the therapeutic potential of diverse chemical classes. []

1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids

Compound Description: These newly synthesized compounds were designed and characterized to evaluate their antiproliferative activity against various tumor and non-tumor cell lines. These compounds consist of a quinoline moiety linked to a benzimidazole unit via a 1,2,3-triazole-methyl-phenoxy linker. The compounds demonstrated varying degrees of antiproliferative activity, and some arrested the cell cycle of lymphoma cells. []

Relevance: While not directly structurally related, this research highlights the exploration of heterocyclic hybrids for antiproliferative activity. This connection links them to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds for potential therapeutic applications. []

2,7-diazabicyclo(3.3.0)octane Derivatives

Compound Description: This research describes a group of 2,7-diazabicyclo(3.3.0)octane derivatives designed as intermediates for preparing antibacterial agents. These compounds are characterized by the bicyclic 2,7-diazabicyclo(3.3.0)octane core with various substituents. []

Relevance: Although not directly structurally related, this research emphasizes the exploration of heterocyclic compounds for antibacterial activity. This connection links them to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds for potential therapeutic applications. []

4(3H)-Quinazolinone Containing Thiazole, Pyrazole, 1,3-dithiazole, Pyridine, Chromene, Pyrazolopyrimidine, and Pyranochromene Derivatives

Compound Description: This study focuses on the synthesis of a series of 4(3H)-quinazolinone derivatives containing various heterocyclic moieties, including thiazole, pyrazole, 1,3-dithiazole, pyridine, chromene, pyrazolopyrimidine, and pyranochromene, as potential antitumor and antifungal agents. []

Relevance: While not directly structurally related, this research emphasizes the exploration of heterocyclic compounds for antitumor and antifungal activity. This connection links them to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds for potential therapeutic applications. []

Tetrazole and 1,3-Oxazepine Derivatives

Compound Description: This study describes the synthesis and characterization of new tetrazole and 1,3-oxazepine derivatives containing an azo group and thiadiazole ring as potential biologically active agents. The researchers hypothesized that incorporating these moieties might enhance and diversify the biological activity of the compounds. []

Relevance: Although not directly structurally related, this research highlights the exploration of tetrazole and 1,3-oxazepine derivatives as potential biologically active agents. This connection links them to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds for potential therapeutic applications. []

5,7-disubstituted [, ]thiazolo[4,5-d]pyrimidin-2-(3H)-amino Derivatives

Compound Description: This research focuses on a group of novel 5,7-disubstituted [, ]thiazolo[4,5-d]pyrimidin-2-(3H)-amino derivatives designed for therapeutic applications. These compounds feature a [, ]thiazolo[4,5-d]pyrimidine core with various substituents at positions 5 and 7. Specific examples of these derivatives are listed in the research. []

Relevance: This research highlights the exploration of [, ]thiazolo[4,5-d]pyrimidine derivatives for therapeutic applications. It links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds for potential therapeutic applications, though the specific targets and mechanisms of action may differ. []

Imidazolidin-2-1,3-disubstituted Derivatives

Compound Description: This research describes imidazolidin-2-1,3-disubstituted derivatives designed as CYP17 inhibitors. These compounds feature an imidazolidine core with varying substituents at positions 1 and 3, including complex aromatic and heteroaromatic systems. []

Relevance: While not directly structurally related, this research emphasizes the exploration of heterocyclic compounds for inhibiting specific enzymatic activity. It links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds for potential therapeutic applications. []

Thiazolyl Derivatives of Mycophenolic Acid

Compound Description: This study focuses on thiazolyl derivatives of mycophenolic acid as potential lipoxygenase (LOX) inhibitors. These compounds exhibit a mycophenolic acid core structure with a thiazolyl group attached. Their LOX inhibitory activity was evaluated in vitro using soybean lipoxygenase (sLOX) 1b, and docking analysis was performed to understand their binding interactions with various LOX isoforms. []

Relevance: While not directly structurally related, this research highlights the exploration of thiazole-containing compounds for enzymatic inhibition. It links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds, particularly those incorporating oxazole and thiazole rings, for potential therapeutic applications. []

6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives

Compound Description: This study focuses on the synthesis and antimicrobial evaluation of various 6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivatives. The compounds were tested against Gram-positive and Gram-negative bacteria, along with the fungus Candida albicans. []

Relevance: This research highlights the exploration of heterocyclic compounds, particularly those containing a triazine core, for antimicrobial activity. It links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds for potential therapeutic applications, though the specific targets and mechanisms of action may differ. []

Potentiators of Defective ΔF508–CFTR Gating

Compound Description: This research focuses on identifying potentiators of defective ΔF508–CFTR gating that do not interfere with corrector action. The study identifies several classes of potentiators, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles, that do not impair corrector efficacy. []

Relevance: This research highlights the exploration of diverse chemical classes for potentiating defective ΔF508–CFTR gating. It links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in developing new therapeutic agents, although the specific targets and mechanisms of action may differ. []

3-(3,4-Dimethoxy-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-yl-methyl)-dihydrofuran-2-one (1)

Compound Description: This compound is a new lignan isolated from the leaves of Phyllanthus amarus. Its structure was elucidated through spectral analysis. []

Relevance: This compound and 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol both contain the 1,3-benzodioxole moiety, suggesting a potential structural relationship. []

Methyl rel-(1R,2S,3S)-2-(7-Methoxy-1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)cyclobutanecarboxylate (1)

Compound Description: This compound is a new cyclobutane-type norlignan isolated from the whole plant of Peperomia tetraphylla. Its structure was determined mainly through NMR and MS data analysis. []

Relevance: This compound and 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol both contain the 1,3-benzodioxole moiety, suggesting a potential structural relationship. []

7,8-Disubstituted Theophylline Derivatives Containing a Pyrazole Ring

Compound Description: This study focuses on the synthesis and evaluation of new 7,8-disubstituted theophylline derivatives incorporating a pyrazole ring for their antioxidant and anti-inflammatory properties. The compounds were tested in vitro using DPPH, AAPH, and soybean LOX inhibition assays. []

Relevance: While not directly structurally related, this research highlights the exploration of heterocyclic compounds, particularly those combining theophylline and pyrazole moieties, for antioxidant and anti-inflammatory activity. It links to 3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol through a shared interest in heterocyclic compounds for potential therapeutic applications. []

Properties

Product Name

3-[{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol

IUPAC Name

3-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl-methylamino]-2,2-dimethylpropan-1-ol

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C19H26N2O5/c1-12-14(8-21(4)9-19(2,3)10-22)20-18(26-12)13-6-15(23-5)17-16(7-13)24-11-25-17/h6-7,22H,8-11H2,1-5H3

InChI Key

ZHXHIRDSQUBWCI-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC3=C(C(=C2)OC)OCO3)CN(C)CC(C)(C)CO

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=C(C(=C2)OC)OCO3)CN(C)CC(C)(C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.